1h-Imidazo[1,5-a]benzimidazole
Description
Significance of Nitrogenous Heterocycles in Drug Discovery and Development
Nitrogenous heterocycles are cyclic organic compounds containing at least one nitrogen atom within their ring structure. prezi.comijsrtjournal.com These structures are of paramount importance in drug discovery and development, with over 75% of FDA-approved drugs featuring a nitrogen-containing heterocyclic moiety. nih.gov Their prevalence stems from their structural diversity and their ability to engage in various biological interactions, such as hydrogen bonding, which are crucial for drug-target binding. prezi.comnih.gov
The presence of nitrogen atoms within a heterocyclic ring can significantly influence a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. prezi.com These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Prominent examples of nitrogenous heterocycles in pharmaceuticals include pyridine, imidazole (B134444), quinoline, and pyrimidine. prezi.comijsrtjournal.com The structural versatility of these rings allows for fine-tuning of a drug candidate's pharmacological profile to enhance efficacy and minimize toxicity. prezi.com
The Imidazobenzimidazole Core as a Privileged Pharmacophore
Within the broad class of nitrogenous heterocycles, the imidazobenzimidazole core stands out as a "privileged pharmacophore." This term describes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide range of biological activities. nih.gov The benzimidazole (B57391) scaffold, a key component of the imidazobenzimidazole system, gained significant attention in the 1950s with the discovery of 5,6-dimethylbenzimidazole (B1208971) as a structural component of vitamin B12. encyclopedia.pub
The fused nature of the imidazobenzimidazole system, combining both imidazole and benzimidazole rings, creates a rigid and planar structure with a unique distribution of nitrogen atoms. This arrangement allows for diverse interactions with various biological macromolecules, including enzymes and nucleic acids. nih.gov The versatility of the imidazobenzimidazole core has been exploited to develop compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govencyclopedia.pubnih.gov
Overview of Research on 1H-Imidazo[1,5-a]benzimidazole and Related Structural Analogs
The specific isomer, this compound, and its derivatives have been a subject of considerable research interest. nih.gov The synthesis of this and related fused imidazobenzimidazole systems can be achieved through various chemical strategies, including oxidative cyclizations and transition metal-catalyzed reactions. mdpi.comdntb.gov.ua These synthetic methodologies allow for the introduction of a wide range of substituents onto the core structure, enabling the exploration of structure-activity relationships.
Research has demonstrated that derivatives of the imidazo[1,5-a]benzimidazole scaffold exhibit significant biological activities. For instance, certain analogs have been investigated for their potential as anticancer agents, showing inhibitory activity against various cancer cell lines. rsc.org The mechanism of action for some of these compounds involves the inhibition of crucial cellular processes like tubulin polymerization. rsc.org Furthermore, related fused systems, such as imidazo[1,2-c]quinazolines, have been synthesized and evaluated for their antimicrobial properties. acs.org The ongoing investigation into this compound and its analogs continues to uncover new therapeutic possibilities for this versatile heterocyclic system. acs.orgmdpi.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
32530-53-3 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-imidazo[1,5-a]benzimidazole |
InChI |
InChI=1S/C9H7N3/c1-2-4-8-7(3-1)11-9-5-10-6-12(8)9/h1-5H,6H2 |
InChI Key |
QYRVKWZJVFIOCP-UHFFFAOYSA-N |
Canonical SMILES |
C1N=CC2=NC3=CC=CC=C3N21 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Imidazo 1,5 a Benzimidazole and Its Derivatives
Strategies for Constructing the Fused Imidazobenzimidazole Ring System
The core structure of 1H-imidazo[1,5-a]benzimidazole is typically assembled through the formation of the imidazole (B134444) ring onto a pre-existing benzimidazole (B57391) moiety or through a concerted process that forms both heterocyclic rings.
Cyclocondensation Reactions
Cyclocondensation reactions represent a foundational approach to the synthesis of imidazo[1,5-a]benzimidazoles. These methods generally involve the reaction of a 2-(aminomethyl)benzimidazole derivative with a suitable one-carbon electrophile, leading to the closure of the imidazole ring.
A notable example is the reaction of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes in the presence of phosphorous acid in polyphosphoric acid (PPA). This method, while requiring relatively harsh conditions, provides access to a range of imidazo[1,5-a]pyridines, which are structurally related to imidazo[1,5-a]benzimidazoles. The reaction is sensitive to steric factors and generally produces moderate to good yields. beilstein-journals.orgnih.gov A significant challenge with this method is the low reactivity of certain substrates, such as α-nitrotoluene. However, this can be overcome by using α-nitroacetophenone as a more reactive equivalent to introduce a phenyl substituent. beilstein-journals.orgnih.gov
Another common strategy involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives. For instance, the reaction of 4-cyano-1,2-phenylenediamine with appropriately substituted benzaldehydes, followed by further transformations, can lead to the formation of complex benzimidazole structures which can be precursors for fused systems. nih.govacs.org
The following table summarizes representative examples of cyclocondensation reactions for the synthesis of related benzimidazole and imidazo[1,5-a]pyridine (B1214698) systems.
| Starting Materials | Reagents and Conditions | Product | Yield | Reference |
| 2-(aminomethyl)pyridine, nitroalkanes | PPA, phosphorous acid | Imidazo[1,5-a]pyridines | Moderate to good | beilstein-journals.orgnih.gov |
| 4-cyano-1,2-phenylenediamine, benzaldehydes | Na2S2O5, ethanol (B145695), reflux | 2-aryl-5-cyano-1H-benzimidazoles | 64-78% | nih.govacs.org |
| 2-aminobenzimidazoles, aromatic aldehydes, isocyanides | Microwave activation, basic conditions | Imidazo[1,2-a]benzimidazoles | Not specified | nih.gov |
Multicomponent Synthesis Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex heterocyclic scaffolds like imidazo[1,5-a]benzimidazoles by combining three or more reactants in a single synthetic operation.
One such approach involves the one-pot, two-step synthesis of imidazo[1,2-a]benzimidazoles, a related isomer, from 2-aminobenzimidazoles, an aromatic aldehyde, and an isocyanide. nih.gov The initial condensation of the 2-aminobenzimidazole (B67599) with the aldehyde under microwave irradiation generates an imine intermediate, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product. nih.gov
Another innovative multicomponent strategy utilizes an iron(III) porphyrin catalyst for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.orgnih.gov This domino reaction proceeds through C-N bond formation and cyclization to selectively produce benzimidazoles in high yields under mild conditions. rsc.orgnih.gov
A consecutive four-component reaction has been developed for the synthesis of 3,4-dihydrobenzo acs.orgnih.govimidazo[1,2-a]pyrimidin-2(1H)-ones, which are structurally related to the target scaffold. nih.gov This method involves the successive addition of aniline, dimethyl acetylenedicarboxylate (B1228247) (DMAD), a benzaldehyde (B42025) derivative, and 2-aminobenzimidazole in the presence of a hybrid nanomagnetic catalyst. nih.gov
The table below highlights key features of these multicomponent reactions.
| Reactants | Catalyst/Conditions | Product Scaffold | Key Features | Reference |
| 2-aminobenzimidazoles, aromatic aldehydes, isocyanides | Microwave, basic conditions | Imidazo[1,2-a]benzimidazole | One-pot, two-step, [4+1] cycloaddition | nih.gov |
| Benzo-1,2-quinone, aldehydes, ammonium acetate | Fe(III) porphyrin | Benzimidazole | Domino C-N bond formation, high selectivity | rsc.orgnih.gov |
| Aniline, DMAD, benzaldehydes, 2-aminobenzimidazole | Hybrid nanomagnetic catalyst | Benzo acs.orgnih.govimidazo[1,2-a]pyrimidin-2-one | Consecutive four-component reaction | nih.gov |
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the construction of complex heterocyclic systems, including the imidazobenzimidazole core. These methods often involve the formation of key C-C and C-N bonds through cross-coupling reactions.
A tandem palladium/copper-catalyzed intermolecular cross-coupling cascade has been developed to access benzoimidazo- and imidazophenanthridine skeletons. nih.gov This protocol involves the reaction between o-bromobenzoic acids and 2-(2-bromoaryl)-1H-benzo[d]imidazoles, providing a controlled and efficient route to these N-fused scaffolds. nih.gov The reaction demonstrates good functional group compatibility, with various substituents on the benzimidazole and benzene (B151609) rings being well-tolerated. nih.gov
Copper and palladium catalysis have also been employed in the synthesis of N-fused benzo acs.orgnih.govimidazo[2,1-b]thiazole derivatives through C-S, C-N, and C-C bond cross-coupling reactions. nih.gov This approach utilizes trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes to construct the fused heterocyclic system in moderate to excellent yields. nih.gov
Furthermore, palladium-catalyzed direct arylation has been used for the regioselective synthesis of 1,5-diaryl-1H-imidazoles. nih.gov This reaction couples 1-aryl-1H-imidazoles with aryl iodides or bromides in the presence of a palladium acetate and triphenylarsine (B46628) catalyst system. nih.gov
Examples of transition metal-catalyzed reactions for the synthesis of related fused imidazole systems are presented in the table below.
| Reactants | Catalyst System | Product Scaffold | Key Bond Formations | Reference |
| o-bromobenzoic acids, 2-(2-bromoaryl)-1H-benzo[d]imidazoles | Pd/Cu | Benzoimidazophenanthridine | C-C, C-N | nih.gov |
| trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, halobenzenes | Cu, Pd | Benzo acs.orgnih.govimidazo[2,1-b]thiazole | C-S, C-N, C-C | nih.gov |
| 1-aryl-1H-imidazoles, aryl halides | Pd(OAc)2, AsPh3 | 1,5-diaryl-1H-imidazole | C-C | nih.gov |
Tandem and Cascade Transformations
A notable example is the tandem Pd/Cu-catalyzed decarboxylative cross-coupling reaction for the synthesis of (benzo)imidazophenanthridine scaffolds. nih.gov This process involves a cascade of reactions that efficiently assembles the final polycyclic structure.
Another example is the one-pot, two-step cascade synthesis of quinazolino nih.govnih.govnih.govtriazolo nih.govacs.orgbenzodiazepines. acs.org This transformation engages five reactive centers and proceeds via a sequential quinazolinone-forming condensation and an intramolecular azide-alkyne 1,3-dipolar cycloaddition, catalyzed by environmentally benign iodine. acs.org
The synthesis of imidazo[1,5-a]pyridine–benzilimidazole conjugated fluorophores also showcases the power of building complex structures through sequential reactions. rsc.org
The following table summarizes key aspects of these tandem and cascade transformations.
| Reaction Type | Key Features | Resulting Scaffold | Reference |
| Tandem Pd/Cu-catalyzed decarboxylative cross-coupling | Intermolecular cascade | (Benzo)imidazophenanthridine | nih.gov |
| One-pot, two-step cascade | Atom-economical, five reactive centers engaged | Quinazolinotriazolobenzodiazepine | acs.org |
| Sequential synthesis | Construction of D-π-A fluorophores | Imidazo[1,5-a]pyridine–benzilimidazole conjugate | rsc.org |
Functionalization and Derivatization Strategies
Once the core this compound ring system is constructed, further functionalization and derivatization are often necessary to modulate its physicochemical and biological properties. Regioselective substitution is a key challenge in this context.
Regioselective Substitutions on the Imidazole Moiety
Achieving regioselective substitution on the imidazole portion of the fused ring system is crucial for structure-activity relationship studies.
One approach to achieving regioselectivity is through a self-assisted mechanism. For instance, the synthesis of 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides from DAMN-based benzylidene imines and various aromatic aldehydes proceeds with high regioselectivity. nih.govacs.org Computational studies have revealed that the 2-hydroxyaryl group plays a critical role in directing the reaction pathway through a phenol-assisted hydrogen atom shift, favoring the formation of the imidazole derivative. nih.gov The reaction conditions, including the use of triethylamine (B128534) in ethanol at room temperature, have been optimized to achieve good to excellent yields, particularly with meta-substituted benzaldehydes. nih.govacs.org
The following table details the regioselective synthesis of functionalized imidazoles.
| Starting Materials | Reagents/Conditions | Product | Key to Regioselectivity | Yields | Reference |
| DAMN-based benzylidene imines, aromatic aldehydes | Triethylamine, ethanol, room temperature | 2-aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides | 2-hydroxyaryl group assisted hydrogen atom shift | 31-89% | nih.govacs.org |
Modifications of the Benzimidazole Ring
The functionalization of the benzimidazole ring is a key strategy for diversifying the properties of this compound derivatives. Synthetic efforts in this area often focus on introducing various substituents onto the benzene portion of the benzimidazole system or modifying the imidazole part of the core.
One common approach involves the condensation of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. nih.govnih.gov The nature and position of the substituents on the o-phenylenediamine (B120857) precursor directly translate to the final substituted benzimidazole ring in the fused system. For instance, the synthesis of methyl 1H-benzimidazole-5-carboxylate derivatives starts from substituted o-phenylenediamines. dergipark.org.tr These carboxylate derivatives can then undergo further modifications. A notable transformation is the conversion of the 2-oxo-benzimidazole (formed by reaction with urea) into a 2-chloro derivative using phosphoryl chloride (POCl₃). dergipark.org.tr This 2-chloro intermediate serves as a versatile precursor for introducing various nucleophiles, such as 4-methylpiperidine, at the 2-position of the benzimidazole ring. dergipark.org.tr
Another strategy for modification involves reactions on the benzimidazole nitrogen. For example, N-Boc-2-alkynyl benzimidazole derivatives can be synthesized and subsequently cyclized to form more complex fused systems like 1H-benzo nih.govimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.oxazin-1-ones. nih.gov This process involves an initial modification of the benzimidazole nitrogen with a protecting group that also contains a reactive alkyne function, setting the stage for intramolecular cyclization. nih.gov The choice of substituents on the alkyne and the benzimidazole ring itself allows for the generation of a library of diverse molecules.
The table below summarizes selected methodologies for the modification of the benzimidazole ring.
| Starting Material | Reagents and Conditions | Product | Key Modification | Ref |
| Substituted o-phenylenediamines | Urea, then POCl₃, then 4-methylpiperidine | 2-(4-methylpiperidin-1-yl)-1H-benzimidazole-5-carboxylate | Substitution at the 2-position of the benzimidazole ring | dergipark.org.tr |
| o-phenylenediamine | Carboxylic acids, dehydrating agents (e.g., PPA, HCl) | 2-substituted-1H-benzimidazoles | Introduction of various R groups at the 2-position | nih.gov |
| N-Boc-2-alkynyl benzimidazoles | Ag₂CO₃/TFA, DCE, 60 °C | 1H-Benzo nih.govimidazo[1,2-c] nih.govCurrent time information in Bangalore, IN.oxazin-1-one derivatives | Cyclization involving the benzimidazole N-H and an ortho-alkynyl group | nih.gov |
Hybrid System Formation with Other Heterocycles (e.g., Imidazo[1,5-a]pyridine, Thiadiazole, Triazine)
The concept of molecular hybridization, which involves covalently linking two or more pharmacophoric moieties, has been applied to the this compound scaffold to create novel chemical entities. This approach aims to combine the structural features of different heterocyclic systems to potentially achieve synergistic or novel biological activities.
Imidazo[1,5-a]pyridine Hybrids: A series of imidazo[1,5-a]pyridine-benzimidazole hybrids has been synthesized and studied. rsc.org The synthetic strategy typically involves the preparation of a key intermediate, such as (1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanone, which is then reacted with various substituted anilines and aldehydes in a multi-component reaction. This approach allows for the construction of the imidazo[1,5-a]pyridine ring directly onto the benzimidazole core, resulting in highly diverse hybrid molecules. For example, compounds with significant cytotoxic activity have been identified from these libraries. rsc.org
Thiadiazole Hybrids: The integration of a thiadiazole ring with an imidazole-containing scaffold is another area of interest. mdpi.com While direct synthesis of this compound-thiadiazole hybrids is less commonly reported, the general principles of hybrid synthesis can be applied. A plausible synthetic route could involve preparing a benzimidazole intermediate bearing a functional group, such as a hydrazide, which can then be cyclized with a thiocarbonyl source to form the 1,3,4-thiadiazole (B1197879) ring. For instance, the synthesis of imidazole-1,3,4-thiadiazole hybrids has been achieved through a multi-step sequence involving the formation of thiosemicarbazide (B42300) intermediates followed by cyclization. mdpi.com
Triazine and Triazole Hybrids: The synthesis of benzimidazole-1,2,3-triazole hybrid molecules has been successfully demonstrated. nih.gov A common method for creating such hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This reaction involves an alkyne-functionalized benzimidazole and an azide-containing component, which react to form the 1,2,3-triazole linker. For example, 2-(4-(trimethylsilylethynyl)phenyl)-1H-benzimidazole can be reacted with an azide, such as 2-(azidomethoxy)ethyl acetate, under microwave assistance to generate the triazole-linked hybrid. nih.gov This methodology offers a robust and efficient way to connect benzimidazole scaffolds to other molecular fragments.
The table below presents examples of hybrid systems incorporating different heterocycles.
| Heterocyclic Partner | Synthetic Approach | Example Hybrid Class | Ref |
| Imidazo[1,5-a]pyridine | Multi-component reaction of a benzimidazole-ketone precursor, anilines, and aldehydes | Imidazo[1,5-a]pyridine-benzimidazole hybrids | rsc.org |
| 1,3,4-Thiadiazole | Cyclization of a benzimidazole-hydrazide intermediate with a thiocarbonyl compound | Imidazo-1,3,4-thiadiazole hybrids (by analogy) | mdpi.com |
| 1,2,3-Triazole | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Benzimidazole-1,2,3-triazole hybrids | nih.gov |
Advanced Synthetic Techniques and Methodological Considerations
Modern organic synthesis has introduced a variety of advanced techniques that offer significant advantages over classical methods for the preparation of this compound and related heterocycles. These techniques often lead to higher yields, shorter reaction times, milder reaction conditions, and improved environmental profiles.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. In the context of hybrid molecule synthesis, it has been effectively used for the CuAAC reaction to generate benzimidazole-1,2,3-triazole hybrids. nih.gov The use of microwave heating can dramatically reduce reaction times from hours to minutes, while often improving product yields.
Nanocatalysis: The use of nanocatalysts represents an eco-friendly approach to benzimidazole synthesis. nih.gov Zinc oxide nanoparticles (ZnO-NPs) have been employed as a recyclable catalyst for the cyclocondensation of o-phenylenediamine with various aromatic aldehydes. This method is characterized by high yields, short reaction times, and the ability to reuse the catalyst, making it a green and efficient alternative to traditional acid-catalyzed methods. nih.gov
One-Pot and Multi-Component Reactions: One-pot syntheses and multi-component reactions (MCRs) are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. A novel one-pot method for synthesizing imidazole and benzimidazole derivatives has been developed, which involves the selective quaternization of a nitrile-containing imidazole or benzimidazole followed by a Hoffmann-type elimination. jlu.edu.cnjlu.edu.cn MCRs are particularly useful for creating libraries of compounds, such as the imidazo[1,5-a]pyridine-benzimidazole hybrids mentioned previously. rsc.org
Ritter-Type Reactions: Novel approaches utilizing the Ritter-type reaction have been developed for the synthesis of related fused imidazole systems like imidazo[1,5-a]pyridines. nih.govacs.org This reaction typically involves the generation of a carbocation from an alcohol or alkene in the presence of a nitrile and an acid. For example, bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been used as an efficient catalyst to convert benzylic alcohols into cations, which then react with nitriles in an intermolecular Ritter-type reaction to form the imidazole ring. nih.govacs.org This methodology provides access to a broad range of products in moderate to excellent yields.
The table below highlights some of the advanced synthetic techniques employed.
| Technique | Key Features | Application Example | Ref |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, improved yields | Synthesis of benzimidazole-1,2,3-triazole hybrids via CuAAC | nih.gov |
| Nanocatalysis | Recyclable catalyst, high efficiency, eco-friendly | ZnO-NP catalyzed synthesis of 2-substituted-1H-benzimidazoles | nih.gov |
| One-Pot Synthesis | Procedural efficiency, reduced waste | Selective synthesis of imidazole and benzimidazole derivatives | jlu.edu.cnjlu.edu.cn |
| Ritter-Type Reaction | Uses nitriles as nitrogen source, catalyzed by Lewis acids | Synthesis of imidazo[1,5-a]pyridine analogs | nih.govacs.org |
Pre Clinical Pharmacological Investigations of 1h Imidazo 1,5 a Benzimidazole Analogs
Antineoplastic and Cytotoxic Potentials
Inhibition of Cellular Proliferation in Various Cancer Cell Lines
A significant body of research has demonstrated the potent antiproliferative activity of 1H-imidazo[1,5-a]benzimidazole analogs across a diverse panel of human cancer cell lines.
A series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their cytotoxic effects against sixty human tumor cell lines. Among these, compounds 5d and 5l emerged as particularly potent, exhibiting significant cytotoxic activity with GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.06 to 14.9 μM and 0.43 to 7.73 μM, respectively. nih.gov
Similarly, a separate study focused on imidazoacridinone derivatives, such as C1311 , which were tested against ovarian cancer cell lines (A2780, OAW42) and an osteogenic sarcoma cell line (U2-OS), along with their cisplatin-resistant sublines. A one-hour exposure to C1311 resulted in significant growth inhibition, with IC50 values (the concentration required to inhibit a biological process by 50%) ranging from 0.50 to 4.10 μM. nih.gov Notably, C1311 did not show significant cross-resistance with the established chemotherapy drug cisplatin. nih.gov
Another class of compounds, (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides, also displayed considerable cytotoxic effects. nih.gov Specifically, compounds 6c and 6h-j were effective against four different cancer cell lines, with IC50 values between 7.82 and 21.48 μM. nih.gov
Furthermore, a novel imidazo-benzamide derivative, N-(2-(3-(tert-butyl)ureido)ethyl)-4-(1H-imidazol-1-yl)benzamide (TBUEIB) , was investigated for its cytotoxicity in the A549 lung cancer cell line. nih.gov
The broad-spectrum antiproliferative activity of these analogs highlights the potential of the this compound scaffold as a foundation for the development of new anticancer agents.
Table 1: Cytotoxic Activity of this compound Analogs
| Compound | Cancer Cell Line(s) | Measurement | Value Range |
|---|---|---|---|
| 5d | Sixty human tumor cell lines | GI50 | 1.06 - 14.9 μM |
| 5l | Sixty human tumor cell lines | GI50 | 0.43 - 7.73 μM |
| C1311 | Ovarian and osteogenic sarcoma | IC50 | 0.50 - 4.10 μM |
| 6c, 6h-j | Four different cancer cell lines | IC50 | 7.82 - 21.48 μM |
Mechanisms of Apoptosis Induction
The cytotoxic effects of this compound analogs are often mediated through the induction of apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells.
Studies on imidazo[1,5-a]pyridine-benzimidazole hybrids, specifically compounds 5d and 5l , have shown that they induce cell death by apoptosis. nih.gov This was confirmed through various analytical methods, including Hoechst staining, which visualizes nuclear changes characteristic of apoptosis, and analysis of mitochondrial membrane potential. nih.govrsc.org A decrease in mitochondrial membrane potential leads to the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. nih.govnih.gov This release, along with the generation of reactive oxygen species (ROS) and the activation of caspase 9, further confirms the pro-apoptotic activity of these compounds. nih.govrsc.org
Similarly, the imidazoacridinone C1311 was found to induce apoptosis in U2-OS and its cisplatin-resistant subline, U2-OS-R. nih.gov This was associated with an increase in the expression of the tumor suppressor protein p53 and its downstream target p21waf1. nih.gov In the U2-OS-R cell line, a significant decrease in the anti-apoptotic protein bcl-2 was observed, coinciding with the peak of apoptosis induction. nih.gov
The imidazo-benzamide derivative TBUEIB also demonstrated the ability to induce apoptosis in A549 lung cancer cells. nih.gov The generation of ROS appears to play a role in this process, leading to a decrease in mitochondrial membrane potential and the subsequent activation of the apoptotic cascade. nih.gov
Furthermore, mechanistic studies of the (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative 6i revealed its capacity to induce apoptosis in HepG2 liver cancer cells. This was accompanied by the upregulation of pro-apoptotic proteins such as caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. semanticscholar.org
Cell Cycle Modulation Studies (e.g., G2/M Phase Arrest)
In addition to inducing apoptosis, many this compound analogs exert their anticancer effects by disrupting the normal progression of the cell cycle, often leading to arrest at specific phases.
Flow cytometric analysis of cells treated with the imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l revealed that these compounds cause cell cycle arrest at the G2/M phase. nih.govrsc.org This phase is a critical checkpoint before cells enter mitosis, and its disruption can prevent cell division.
Similarly, the imidazoacridinone C1311 was shown to consistently induce an accumulation of cells in the G2/M phase in various ovarian and osteogenic sarcoma cell lines. nih.gov Further investigation confirmed that this was a G2 block, rather than a G2/M block, and its induction was dependent on both the dose and duration of treatment. nih.gov
The (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivative 6i was found to cause cell cycle arrest at the G1 phase in HepG2 liver cancer cells. semanticscholar.org This was characterized by a marked accumulation of cells in the G1 phase and a corresponding decrease in the proportion of cells in the S and G2/M phases. semanticscholar.org
Table 2: Cell Cycle Effects of this compound Analogs
| Compound | Cell Line(s) | Effect |
|---|---|---|
| 5d, 5l | Human breast cancer (MCF-7) | G2/M phase arrest |
| C1311 | Ovarian and osteogenic sarcoma | G2 phase arrest |
| 6i | Liver cancer (HepG2) | G1 phase arrest |
Interference with Microtubule Dynamics and Tubulin Polymerization
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, making them an attractive target for anticancer drugs. Several this compound analogs have been shown to interfere with microtubule dynamics.
The imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l have been identified as effective inhibitors of microtubule assembly. nih.govrsc.org A tubulin polymerization assay demonstrated their ability to inhibit this process, with IC50 values of 3.25 μM for 5d and 1.71 μM for 5l . nih.govrsc.org Immunofluorescence analysis in MCF-7 human breast cancer cells further confirmed their disruptive effect on microtubule networks. nih.govrsc.org Molecular docking studies suggest that these compounds bind to the colchicine-binding site of tubulin, a well-known mechanism for microtubule destabilization. nih.govrsc.org
Another study on 1H-benzimidazol-2-yl hydrazones, including compound 5d , showed that they act as potent inhibitors of microtubule dynamics. nih.gov These derivatives were found to retard the initial phase of tubulin polymerization. nih.gov Specifically, compound 5d prevented tubulin aggregation and blocked mitosis, highlighting its potential as a microtubule destabilizer. nih.gov
Targeting of Kinase Pathways (e.g., PI3K/Akt Pathway)
Kinase pathways are critical signaling networks that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a common feature of many cancers, making them prime targets for therapeutic intervention.
The imidazo[1,5-a]pyridine-benzimidazole hybrids 5d and 5l have been shown to inhibit the PI3K/Akt pathway. nih.govrsc.org Treatment of cells with these compounds for 48 hours resulted in a marked decrease in the levels of phosphorylated PTEN and phosphorylated Akt. nih.govrsc.org The PI3K/Akt/mTOR signaling pathway is frequently overactivated in human cancers, promoting proliferation and inhibiting apoptosis. nih.gov
A separate class of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives, specifically compounds 6h and 6i , have emerged as potent multi-targeted kinase inhibitors. nih.govsemanticscholar.org Compound 6i demonstrated significant inhibitory effects against the mTOR enzyme. semanticscholar.org These compounds also showed potent inhibitory activity against other key kinases such as EGFR, HER2, and CDK2. semanticscholar.org
Furthermore, research on various pyrazole (B372694) and imidazo-pyrazole compounds has revealed their ability to interfere with ERK1/2, AKT, and p38MAPK phosphorylation, which are key components of the MAPK signaling pathway involved in inflammation and cancer. mdpi.com
DNA Interaction and Enzyme Inhibition (e.g., Topoisomerase, PARP)
In addition to targeting cellular signaling pathways and cytoskeletal components, some this compound analogs have been found to interact with DNA and inhibit key enzymes involved in DNA replication and repair.
Several benzimidazole (B57391) derivatives have been identified as inhibitors of DNA topoisomerase I, an enzyme that plays a crucial role in relaxing DNA supercoils during replication and transcription. nih.govnih.gov One study synthesized and evaluated three 1H-benzimidazole derivatives, with 5-methyl-4-(1H-benzimidazole-2-yl)phenol (Cpd II) showing relatively potent inhibition of mammalian topoisomerase I. nih.gov Another benzimidazole analog of Hoechst 33342, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole (DMA) , was found to be a selective inhibitor of both human and E. coli DNA topoisomerase I. nih.gov
The imidazo-benzamide derivative TBUEIB is suggested to act by binding to and modulating major proteins involved in the epigenetic pathway, potentially activating genes involved in cell cycle regulation and leading to apoptosis. nih.gov
Antimicrobial Efficacy
Antibacterial Spectrum and Activity
Derivatives of the this compound scaffold have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The core structure is considered a "privileged substructure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov
Some benzimidazole derivatives have been shown to target the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division, making it a promising target for developing new antibacterial agents. nih.gov Additionally, compounds containing the benzimidazole fragment have been identified as inhibitors of essential pyruvate (B1213749) kinase enzymes, exhibiting antistaphylococcal activity. nih.gov
A series of fused tricyclic benzimidazole–thiazinone derivatives were synthesized and evaluated for their antimicrobial activity. nih.gov Among these, compound CS4 showed potent inhibition against Pseudomonas aeruginosa and Escherichia coli with Minimum Inhibitory Concentrations (MICs) of 256 and 512 μg/mL, respectively. nih.gov Furthermore, CS4 demonstrated a synergistic effect when combined with the standard antibacterial drug ciprofloxacin. nih.gov
Interactive Table: Antibacterial Activity of Benzimidazole–Thiazinone Derivatives
| Compound | P. aeruginosa MIC (μg/mL) | E. coli MIC (μg/mL) |
|---|
| CS4 | 256 | 512 |
Other studies have reported on various substituted benzimidazole derivatives with notable antibacterial properties. For instance, certain azo-linked benzimidazole compounds and novel Schiff bases have shown moderate to high in vitro inhibition of both Staphylococcus aureus and Escherichia coli. nih.gov
Antifungal Spectrum and Activity
Analogs of this compound have also been investigated for their antifungal properties against a range of pathogenic fungi. Benzimidazoles have been used as agricultural fungicides for many years. nih.gov
A series of benzimidazole-oxadiazole compounds were synthesized and evaluated for their antifungal activity against various Candida species. mdpi.com Compounds 4h and 4p from this series exhibited potent antifungal activities, comparable to the reference drugs amphotericin B and ketoconazole. mdpi.com These compounds were found to inhibit ergosterol (B1671047) biosynthesis in a concentration-dependent manner, a mechanism of action similar to widely used azole antifungal drugs. mdpi.com Docking studies supported these findings, showing interactions between the active compounds and lanosterol (B1674476) 14-α-demethylase. mdpi.com
In another study, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides derivatives were synthesized, with some compounds displaying notable inhibitory effects against Aspergillus niger with a MIC value of 3.12 μg/ml. nih.gov
Fused tricyclic benzimidazole–thiazinone derivatives were also tested against Candida species. nih.gov While most of the tested compounds showed high MIC values, compounds CS1 , CS4 , CS8 , and CS10 demonstrated some antifungal efficacy. nih.gov For instance, CS1 had MICs of 820 μg/mL for C. albicans and 850 μg/mL for both C. glabrata and C. tropicalis. nih.gov
Interactive Table: Antifungal Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| 4h | Candida species | Potent activity |
| 4p | Candida species | Potent activity |
| 28 | Aspergillus niger | 3.12 |
| CS1 | C. albicans | 820 |
| CS1 | C. glabrata | 850 |
| CS1 | C. tropicalis | 850 |
Antitubercular Activity
The benzimidazole scaffold, including derivatives of this compound, has been a significant area of research for the development of new antitubercular agents. Several studies have highlighted the potential of these compounds against Mycobacterium tuberculosis, including drug-resistant strains.
A series of novel benzimidazole derivatives were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv and an isoniazid-resistant strain. nih.gov Three of the synthesized compounds displayed good activity with MICs of less than 0.2 μM. nih.gov Compound 5g was the most active, with an MIC of 0.112 μM against the H37Rv strain. nih.gov
In another study, a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv. nih.gov Four compounds, 5c , 5g , 5i , and 5u , were identified as potent analogs with MICs of 0.6, 0.5, 0.8, and 0.7 μmol/L, respectively. nih.gov
Furthermore, research on imidazo[1,5-a]quinolines, a related scaffold, has shown promising results. The metal complexation of compound 5c with Zn2+ or Fe2+ increased its inhibitory activity against M. tuberculosis by 12.5-fold and reduced its cytotoxicity. rsc.org Two zinc complexes, C1 and C7 , showed strong and specific activity against M. tuberculosis H37Rv in vitro, with IC90 values of 7.7 and 17.7 μM, respectively. rsc.org
Other studies have also reported significant antitubercular activity for various benzimidazole derivatives against the H37Rv strain of M. tuberculosis, with MIC values ranging from 0.8 to 12.5 μg/mL. sciforum.net
Interactive Table: Antitubercular Activity of Benzimidazole Analogs
| Compound | Target Strain | MIC |
|---|---|---|
| 5g (benzimidazole derivative) | M. tuberculosis H37Rv | 0.112 μM |
| 5g (imidazo[4,5-b]pyridine derivative) | M. tuberculosis H37Rv | 0.5 μmol/L |
| C1 (imidazo[1,5-a]quinoline zinc complex) | M. tuberculosis H37Rv | IC90 = 7.7 μM |
| C7 (imidazo[1,5-a]quinoline zinc complex) | M. tuberculosis H37Rv | IC90 = 17.7 μM |
| IVa, IVc, IVd (benzimidazole derivatives) | M. tuberculosis H37Rv | 0.8 to 12.5 μg/mL |
Antimalarial Activity
The this compound scaffold and its analogs have emerged as a promising class of compounds in the search for new antimalarial agents, particularly in light of growing resistance to current therapies. uct.ac.za
Pyrido[1,2-a]benzimidazoles (PBI), a related tricyclic structure, were identified as a promising novel antimalarial chemical series. uct.ac.zanih.gov Efforts have been made to improve the physicochemical properties of PBI derivatives to enhance their in vivo efficacy. uct.ac.za This has led to the exploration of scaffolds like pyrimidino[1,2-a]benzimidazoles and imidazo[1,2-a]pyrimidines, which have shown high in vitro antiplasmodial activity. uct.ac.za
In one study, newly synthesized benzimidazole derivatives were evaluated for their antimalarial activity, with three compounds found to moderately inhibit Plasmodium falciparum after 72 hours of incubation. scilit.com Another study on 2-phenyl-1H-benzimidazole derivatives reported good in vitro activity against P. falciparum, with IC50 values of the most potent compounds ranging from 18 nM to 1.30 μM. nih.gov
A library of amine-substituted 1,2,4-triazolo[4,3-a]pyrazines, which share some structural similarities, was screened against the P. falciparum 3D7 strain. beilstein-journals.org Tertiary alkylamine products from this library displayed antimalarial activity with IC50 values ranging from 9.90 to 23.30 µM. beilstein-journals.org
Antiprotozoal Activity
Benzimidazole derivatives have a history of use against various protozoan parasites. nih.gov Selected derivatives have demonstrated in vitro activity against Trichomonas vaginalis and Giardia lamblia. nih.gov
Both T. vaginalis and G. lamblia were highly susceptible to four benzimidazole derivatives, including mebendazole, flubendazole, and fenbendazole, with 50% inhibitory concentrations ranging from 0.005 to 0.16 microgram/ml. nih.gov However, little to no activity was observed for these derivatives against Entamoeba histolytica, Leishmania major, and Acanthamoeba polyphaga. nih.gov The mechanism of action in susceptible protozoa is believed to be the targeting of beta-tubulin, similar to its effect in helminths and fungi. nih.gov
Anti-inflammatory and Immunomodulatory Profiles
The anti-inflammatory and immunomodulatory effects of this compound analogs are primarily attributed to their ability to modulate key inflammatory pathways and interact with specific receptor systems involved in the inflammatory response.
Modulation of Inflammatory Mediators (e.g., COX, 5-LOX, TNF-α, IL-6)
A significant body of research has focused on the ability of benzimidazole derivatives, the parent chemical class of this compound, to inhibit crucial enzymes and cytokines in the inflammatory cascade. These compounds have demonstrated the capacity to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are key mediators of inflammation. nih.gov For instance, certain benzimidazole derivatives have been identified as potent inhibitors of both 5-LOX and COX. nih.gov
Furthermore, studies have highlighted the ability of these analogs to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govtandfonline.com A particular benzimidazole derivative was reported to be a potent inhibitor of not only 5-LOX and COX but also TNF-α and IL-6. nih.gov In a study involving imidazopyridine derivatives, which share structural similarities with the imidazo[1,5-a]benzimidazole core, several compounds exhibited a dose-dependent inhibition of TNF-α and IL-6 release from lipopolysaccharide (LPS)-stimulated macrophages. tandfonline.com One of the most potent compounds, designated as X10, demonstrated inhibitory rates of 64.8% for TNF-α and 81.4% for IL-6. tandfonline.com The anti-inflammatory activity of these compounds was found to be influenced by the nature of the substituents on the imidazopyridine core. tandfonline.com
Table 1: Inhibition of Inflammatory Mediators by Imidazopyridine Derivatives
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| X10 | 64.8 | 81.4 |
| X12 | >50 | >50 |
| X13 | >50 | >50 |
| X14 | >50 | >50 |
| X15 | >50 | >50 |
This table is generated based on data indicating that compounds X10, X12, X13, X14, and X15 showed significant inhibition of TNF-α and IL-6. tandfonline.com
Interaction with Receptor Systems (e.g., TRPV1, Cannabinoid, Bradykinin)
Beyond direct enzyme and cytokine inhibition, the anti-inflammatory and analgesic properties of benzimidazole derivatives are also linked to their interaction with various receptor systems. These include the transient receptor potential vanilloid-1 (TRPV1) receptor, cannabinoid receptors, and bradykinin (B550075) receptors. nih.gov The TRPV1 receptor, a non-selective cation channel, is a key player in pain perception and neurogenic inflammation. The interaction of certain compounds with cannabinoid receptors suggests a potential for modulating the endocannabinoid system, which is known to play a role in inflammation and pain. Research has shown that the antihyperalgesic effect of cannabidiol, a non-psychoactive cannabinoid, is mediated through the TRPV1 receptor. nih.gov This effect was reversed by the administration of a TRPV1 antagonist, capsazepine, but not by cannabinoid receptor antagonists, highlighting the importance of the TRPV1 pathway. nih.gov
Antiviral Activities
Analogs of this compound have been investigated for their potential to combat a variety of viral infections. These studies have primarily focused on their ability to inhibit viral replication.
Inhibition of Viral Replication (e.g., HIV, Human Cytomegalovirus, Varicella-Zoster Viruses, Hepatitis C Virus)
Hepatitis C Virus (HCV): Benzimidazole-based compounds have emerged as potent allosteric inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), a crucial enzyme for viral replication. nih.gov Two representative benzimidazole-containing inhibitors demonstrated strong, dose-dependent inhibition of HCV RdRP activity, with 50% inhibitory concentration (IC50) values of approximately 0.25 μM. nih.gov These inhibitors act by blocking the polymerase activity before the polymerization step. nih.gov
Human Immunodeficiency Virus (HIV): The benzimidazole scaffold has been explored for the development of anti-HIV agents. nih.gov While some studies on broader benzimidazole derivatives did not show activity against HIV-1, others have reported promising results with specific substitutions. nih.govresearchgate.net
Human Cytomegalovirus (HCMV): A number of benzimidazole nucleosides have been identified as potent and selective inhibitors of HCMV replication. nih.govnih.gov Compounds such as 2-bromo-5,6-dichloro-1-(β-d-ribofuranosyl)benzimidazole (BDCRB) and maribavir (B1676074) (1263W994) act through distinct mechanisms. nih.gov BDCRB interferes with the processing and maturation of viral DNA, while maribavir inhibits viral DNA synthesis and capsid nuclear egress. nih.gov Maribavir, an l-ribosyl benzimidazole, has shown significant potency against both laboratory and clinical HCMV strains, including those resistant to other antiviral drugs. nih.gov It inhibits the UL97 protein kinase, a key viral enzyme. nih.gov Further research has identified other benzimidazole nucleoside analogs with different modes of action against HCMV, suggesting multiple potential targets within the viral replication cycle. nih.gov
Varicella-Zoster Virus (VZV): In contrast to their activity against HCMV, studies on a panel of benzimidazole ribonucleosides, including BDCRB and maribavir, found them to be inactive against VZV. nih.gov However, other classes of nucleoside analogs, such as bicyclic nucleoside analogues (BCNAs), have demonstrated potent and selective anti-VZV activity. mdpi.com
Table 2: Antiviral Activity of Benzimidazole Derivatives Against a Panel of Viruses
| Virus | Activity of Benzimidazole Derivatives |
|---|---|
| Hepatitis C Virus (HCV) | Potent inhibition of RNA-dependent RNA polymerase. nih.gov |
| Human Immunodeficiency Virus (HIV-1) | Some derivatives show activity. nih.govresearchgate.net |
| Human Cytomegalovirus (HCMV) | Potent and selective inhibition of replication through various mechanisms. nih.govnih.gov |
| Varicella-Zoster Virus (VZV) | Generally inactive. nih.gov |
This table summarizes the general findings on the antiviral activity of benzimidazole derivatives against the specified viruses.
Other Biological Activities
In addition to their anti-inflammatory and antiviral properties, certain analogs of this compound have demonstrated notable analgesic effects in pre-clinical models.
Analgesic Effects
The analgesic potential of compounds structurally related to this compound has been a significant area of investigation. nih.govnih.gov Studies on a series of 2,3,4,5-tetrahydro tandfonline.comnih.govdiazepino[1,2-a]benzimidazole derivatives, which share a fused heterocyclic system, have revealed compounds with prominent analgesic activity. nih.gov In one study, the analgesic effects of these derivatives were evaluated using the tail-flick and hot plate methods. nih.gov The results indicated that the analgesic activity varied depending on the substituents on the benzimidazole core. nih.gov For instance, a derivative with a phenacyl fragment substituted with a non-polar tert-butyl radical (compound 2d) showed significantly enhanced analgesic properties. nih.gov In contrast, substitutions with chlorine or fluorine atoms at the same position resulted in decreased activity. nih.gov
Table 3: Analgesic Effect of 2,3,4,5-tetrahydro tandfonline.comnih.govdiazepino[1,2-a]benzimidazole Derivatives
| Compound | Analgesic Effect (Qualitative) |
|---|---|
| 2a | No significant effect |
| 2b | Moderate effect |
| 2c | No significant effect |
| 2d | Prominent effect |
| 3b | No significant effect |
This table is based on the described analgesic activity of the tested compounds in the tail-flick test. nih.gov
Antioxidant Properties
There is currently no available scientific literature that has evaluated the antioxidant properties of this compound or its derivatives. The search for data on the potential of these specific compounds to act as radical scavengers or to inhibit oxidative processes has not yielded any relevant research findings.
Structure Activity Relationship Sar Studies of 1h Imidazo 1,5 a Benzimidazole and Its Analogs
Correlation between Molecular Structure and Target Binding Affinity
The specific molecular structure of 1H-Imidazo[1,5-a]benzimidazole analogs directly dictates their binding affinity to biological targets. The arrangement of atoms and functional groups determines the types of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that can occur within the binding pocket of a protein. researchgate.net
For instance, in a study of 1-(4-biphenylylmethyl)-1H-imidazole derivatives as CYP121 inhibitors, the imidazole (B134444) moiety was found to be essential for binding to the heme iron of the enzyme. conicet.gov.ar X-ray crystallography of inhibitors complexed with CYP121 revealed a common binding site where the compounds engage in both hydrophobic interactions and hydrogen bonding with the sixth iron ligand, effectively blocking a solvent channel to the active site heme. conicet.gov.ar
Molecular docking studies of benzimidazole-tethered pyrazole (B372694) hybrids against B-cell lymphoma (BCL-2) have provided insights into their binding modes. One highly active hybrid demonstrated a significant binding affinity, with a calculated binding energy of -8.65 kcal/mol. acs.org Similarly, docking studies of 1H-benzo[d]imidazole-(halogenated)benzylidenebenzohydrazide hybrids with EGFR kinase revealed that the benzimidazole (B57391) moiety forms a hydrogen bonding network, while the nitrogen atom of the imidazole ring participates in a crucial hydrogen bond with the key amino acid residue Asp831. mdpi.com The carbonyl oxygen of the compound also formed an important hydrogen bond, facilitating its fit within the active site. mdpi.com
The binding affinity of 2-phenyl benzimidazole has been shown to be higher with COX, LOX, and estrogen receptors compared to 2-methyl-1H-benzo[d]imidazole. impactfactor.orgresearchgate.net Specifically, 2-phenyl benzimidazole exhibited a binding energy of -7.9 kcal/mol with a cyclooxygenase (COX) enzyme (PDB ID: 1CX2). impactfactor.orgresearchgate.net This highlights how a seemingly small change from a methyl to a phenyl group at the 2-position can significantly impact target engagement.
Insights into Selectivity and Potency Enhancements
SAR studies provide crucial information for optimizing the selectivity and potency of this compound-based compounds. By systematically modifying the scaffold, researchers can fine-tune the interactions with the desired biological target while minimizing off-target effects. nih.gov
For example, in the development of COX-2 inhibitors, a benzimidazole derivative with a specific substitution pattern (R = methyl and R1 = H) showed 470-fold selectivity for COX-2 over COX-1, which was comparable to the selectivity of established drugs like celecoxib (B62257) and rofecoxib. nih.gov This high degree of selectivity is a key attribute for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.
In the pursuit of potent antimycobacterial agents, SAR studies on 1-(4-biphenylylmethyl)-1H-imidazole derivatives led to the identification of compounds with a 2.7-fold improvement in potency compared to the initial hit compound. conicet.gov.ar The most active compounds in this series had MIC50 values as low as 0.5 μg/mL. conicet.gov.ar
Furthermore, in a series of imidazo[1,5-a]pyridine-benzimidazole hybrids, compounds 5d and 5l demonstrated significant cytotoxic activity with GI50 values in the low micromolar and even sub-micromolar range against a variety of human tumor cell lines. rsc.org The tubulin polymerization assay revealed IC50 values of 3.25 μM for 5d and 1.71 μM for 5l, indicating potent inhibition of microtubule assembly. rsc.org
The strategic placement of substituents has also been shown to enhance potency in other contexts. For instance, in a series of 1,5-disubstituted benzimidazoles, the introduction of an alkoxyphenyl group led to an 18.6-fold increase in cardiomyogenic activity. nih.gov
Computational and Chemoinformatics Approaches to SAR Derivation
Computational and chemoinformatics tools are increasingly being employed to rationalize and predict the SAR of this compound analogs. These in silico methods can accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Pharmacophore modeling is one such approach. For a series of imidazo[1,2-a]benzimidazole and pyrimido[1,2-a]benzimidazole (B3050247) derivatives with intraocular pressure (IOP) lowering activity, pharmacophore analysis was used to identify the key chemical features responsible for this effect. nih.gov This information can guide the design of new compounds with improved IOP-lowering properties. nih.gov
Molecular docking is another powerful computational technique that predicts the preferred binding orientation of a ligand to a target protein. As previously mentioned, docking studies have been instrumental in understanding the binding modes of benzimidazole derivatives with targets like CYP121, BCL-2, and various kinases. acs.orgconicet.gov.armdpi.com These studies can reveal critical interactions and provide a structural basis for the observed SAR.
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. While specific QSAR models for this compound are not detailed in the provided context, the use of artificial neural networks to model the relationship between IOP activity and hypotensive activity for related azole derivatives demonstrates the application of machine learning in this field. nih.gov
Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction is a crucial computational step to assess the drug-likeness of novel compounds. In silico ADMET profiling of benzimidazole derivatives has been used to predict their pharmacokinetic and safety profiles, helping to identify candidates with a higher likelihood of success in later stages of drug development. nih.gov
Computational Chemistry and Molecular Modeling of 1h Imidazo 1,5 a Benzimidazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of molecules. These methods allow for the detailed investigation of electronic distributions and the energetics of chemical reactions, providing a theoretical foundation for observed chemical behavior.
The electronic structure of a molecule dictates its reactivity, stability, and optical properties. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) corresponds to the ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.trnih.gov
For instance, DFT calculations on benzimidazole (B57391) derivatives show that the introduction of electron-donating or electron-withdrawing groups significantly influences the HOMO and LUMO energy levels. dergipark.org.tr In a study of benzimidazole–thiadiazole hybrids, HOMO–LUMO analysis showed that the compound designated 5h was chemically more reactive (ΔE = 3.432 eV) than other synthesized molecules, which was consistent with its observed antibacterial activity. nih.gov
Molecular Electrostatic Potential (MEP) maps are another vital tool, providing a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how a molecule will interact with biological receptors or other reactants. researchgate.net In MEP maps, regions of negative potential (typically colored red or yellow) indicate sites prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. researchgate.net This analysis is beneficial in understanding drug-receptor interactions. researchgate.net
Table 1: Examples of Calculated Quantum Chemical Properties for Benzimidazole Derivatives Data extracted from studies on related benzimidazole compounds to illustrate typical values.
| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Benzimidazole (BI) | -6.44 | -0.63 | 5.81 | nih.gov |
| 2-CH3-BI | -6.21 | -0.55 | 5.66 | nih.gov |
| 5-NO2-2-CH3-BI | -7.28 | -2.31 | 4.97 | nih.gov |
| Benzimidazole-thiadiazole hybrid (5h) | -5.592 | -2.160 | 3.432 | nih.gov |
This table is for illustrative purposes, showing representative data from quantum chemical calculations on related structures.
DFT calculations are extensively used to investigate reaction mechanisms, rationalize product selectivity, and predict the feasibility of synthetic pathways. nih.gov For example, in the synthesis of 1H-benzo semanticscholar.orgresearchgate.netimidazo[1,2-c] nih.govnih.govoxazin-1-one derivatives, a system related to the imidazo[1,5-a]benzimidazole core, DFT calculations were employed to understand the competing intramolecular cyclization pathways. nih.gov The computational study helped explain the observed regioselectivity, showing why the 6-endo-dig cyclization was exclusively favored over the potential 5-exo-dig pathway. nih.gov
Similarly, a proposed mechanism for the formation of the benzimidazole ring from o-phenylenediamine (B120857) involves a nucleophilic attack by an amine group on an aldehyde, followed by intramolecular cyclization and aromatization. nih.govnih.gov Computational studies can model the transition states and intermediates of such reactions, providing energy barriers and reaction coordinates that offer a detailed picture of the transformation process. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or DNA. These methods are central to modern drug discovery and development.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dovepress.com This method is widely used to screen virtual libraries of compounds and to understand the structural basis of a ligand's biological activity. ijpsr.com For fused heterocyclic systems like imidazo[1,5-a]pyridine-benzimidazole hybrids, molecular docking has been used to predict their binding interactions within the colchicine (B1669291) binding site of tubulin. rsc.org The results of these simulations were found to be in good agreement with experimental data on the compounds' antiproliferative activity. rsc.org
Benzimidazole derivatives are well-known for their interaction with tubulin, which is a key component of the cytoskeleton in eukaryotic cells. nih.gov The binding of these compounds disrupts microtubule formation, leading to cell division arrest. nih.gov Docking studies have been instrumental in modeling how benzimidazole derivatives fit into the tubulin binding pocket, helping to explain their species-specificity and the mechanisms of drug resistance. nih.gov Beyond tubulin, docking studies have explored the interaction of benzimidazole derivatives with other important targets, including DNA topoisomerase acs.orgnih.gov, α-amylase nih.gov, and fungal 14-α demethylase. nih.gov
Following the initial prediction by molecular docking, conformational analysis and binding mode hypotheses are refined. These studies examine the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-target complex. nih.gov For example, docking studies of certain benzimidazole derivatives with the human topoisomerase I-DNA complex helped identify key interactions and orientations within the binding site. semanticscholar.orgacs.org
Molecular dynamics (MD) simulations provide a more dynamic picture by simulating the movements of atoms in the complex over time. nih.gov MD simulations can validate the stability of a docking pose, revealing how the ligand and protein adapt to each other. nih.gov Studies on newly designed benzimidazole derivatives used MD simulations to confirm the stability of the ligand-receptor complexes with α-amylase, supporting the hypotheses generated from docking. nih.gov
In Silico Screening and Rational Drug Design Methodologies
In silico screening involves the use of computational methods to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target. This approach significantly accelerates the initial stages of drug discovery. Methodologies like Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the chemical structure of compounds with their biological activity. nih.gov
A QSAR study on benzimidazole derivatives identified key structural properties—such as exact mass and topological diameter—that strongly influence their inhibitory activity against α-amylase. nih.gov Based on this model, new molecules were designed with predicted high activity. nih.gov Similarly, in-silico design of imidazo[4,5-b]pyridines as potential inhibitors of lumazine (B192210) synthase was guided by docking studies to predict binding interactions. nih.gov These rational design approaches, which combine quantum mechanics, docking, and QSAR, are essential for developing novel therapeutic agents based on the 1H-Imidazo[1,5-a]benzimidazole scaffold and related structures. nih.govnih.gov
Applications in Chemo-sensing Mechanism Studies
Computational chemistry and molecular modeling have emerged as indispensable tools for elucidating the chemo-sensing mechanisms of heterocyclic compounds, including systems related to this compound. These theoretical approaches provide deep insights into the interactions between a sensor molecule and an analyte at the atomic and electronic levels, which are often difficult to probe experimentally. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly prominent methods used to predict and explain the changes in spectroscopic properties, such as fluorescence and color, upon analyte binding.
The application of these computational methods is crucial for understanding the structure-property relationships that govern the sensitivity and selectivity of chemosensors. For instance, in the study of benzimidazole derivatives for ion detection, DFT calculations are employed to optimize the ground-state and excited-state geometries of the sensor molecule both in its free form and when complexed with an analyte. rsc.org This allows for a detailed analysis of the changes in molecular conformation, bond lengths, and bond angles upon ion binding.
A key aspect of these computational studies is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are critical in determining the electronic transition properties. sru.ac.ir For a chemosensor, the binding of an analyte can significantly alter the HOMO-LUMO energy gap, leading to a shift in the absorption and emission spectra. This phenomenon forms the basis for the optical response of many chemosensors. nih.gov
Molecular Electrostatic Potential (MEP) analysis is another valuable computational tool. It maps the electron density surface of the molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is vital for predicting the most probable sites for interaction between the chemosensor and the analyte. For example, in nitrogen-containing heterocyclic compounds, the nitrogen atoms are often the primary binding sites for metal ions or protons due to their lone pairs of electrons. nih.gov
Furthermore, computational models can elucidate the mechanism of fluorescence quenching or enhancement. In many benzimidazole-based sensors, the interaction with an analyte can trigger processes like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), which directly affect the fluorescence quantum yield. DFT and TD-DFT calculations can quantify the energetic feasibility of these processes, thereby explaining the observed "turn-on" or "turn-off" fluorescence response.
The following table summarizes typical data obtained from computational studies on benzimidazole-based chemosensors, illustrating how these parameters are used to interpret the sensing mechanism.
| Parameter | Free Sensor (Calculated) | Sensor-Analyte Complex (Calculated) | Interpretation |
| HOMO Energy | -5.95 eV | -6.20 eV | Stabilization of HOMO upon analyte binding |
| LUMO Energy | -2.10 eV | -2.50 eV | Stabilization of LUMO upon analyte binding |
| HOMO-LUMO Gap | 3.85 eV | 3.70 eV | Red-shift in absorption/emission spectrum |
| Key Bond Length (e.g., C=N) | 1.35 Å | 1.38 Å | Change in bond length indicating interaction |
| Charge Transfer | Minimal | Significant from sensor to analyte | Indicates formation of a charge-transfer complex |
Note: The data in this table are representative examples based on computational studies of benzimidazole derivatives and are intended for illustrative purposes.
Through such detailed computational analyses, researchers can not only understand the sensing mechanism of existing molecules but also rationally design new and improved chemosensors based on the this compound scaffold with enhanced sensitivity, selectivity, and desired photophysical properties for specific applications. jocpr.com The synergy between experimental synthesis and computational modeling accelerates the development of advanced chemical sensors.
Analytical and Characterization Methodologies for 1h Imidazo 1,5 a Benzimidazole Derivatives
Spectroscopic Techniques in Structural Elucidation
Spectroscopy plays a pivotal role in defining the molecular framework of 1H-imidazo[1,5-a]benzimidazole derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide detailed information about the atomic and molecular composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to characterize this compound and its analogs. arabjchem.orgresearchgate.net
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For benzimidazole (B57391) derivatives, the proton signals for the aromatic rings typically appear in the downfield region (δ 7.0-8.5 ppm). rsc.org For instance, in 2-ethyl-1H-benzo[d]imidazole, the aromatic protons appear as a multiplet at δ 7.07-7.47 ppm. rsc.org The NH proton of the imidazole (B134444) ring is often observed as a broad singlet at a higher chemical shift, for example, at δ 12.13 ppm in 2-ethyl-1H-benzo[d]imidazole. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their hybridization state. In benzimidazole derivatives, the aromatic carbons typically resonate in the range of δ 110-150 ppm. nih.gov For example, the ¹³C NMR spectrum of 5-chloro-1H-benzo[d]imidazole shows signals for the aromatic carbons at δ 111.55, 113.01, 118.48, 120.18, 121.96, and 143.41 ppm. rsc.org The carbon atom at position 2 of the imidazole ring is particularly noteworthy and its chemical shift can vary depending on the substituent.
A systematic NMR study of condensed benzimidazole compounds is a significant tool for understanding their molecular dynamics and structural parameters. arabjchem.orgresearchgate.net The correlation of ¹H and ¹³C NMR data is a useful method for the unambiguous assignment of carbon and proton signals. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Benzimidazole Derivatives
| Compound | ¹H NMR Signals (δ, ppm) | ¹³C NMR Signals (δ, ppm) | Reference |
| 2-Ethyl-1H-benzo[d]imidazole | 1.28-1.31 (t, 3H, CH₃), 2.78-2.83 (q, 2H, CH₂), 7.07-7.09 (m, 2H, C5H & C6H), 7.40-7.47 (dd, 2H, C4H & C7H), 12.13 (s, 1H, NH) | 12.14, 21.89, 115.38, 120.94, 141.02, 156.05 | rsc.org |
| 5-Methyl-1H-benzo[d]imidazole | 2.39 (s, 3H, CH₃), 6.98 (d, 1H, C6H), 7.34 (s, 1H, C4H), 7.44 (d, 1H, C7H), 8.01 (s, 1H, C2H), 12.28 (s, 1H, NH) | 21.17, 114.83, 123.08, 130.75, 141.49 | rsc.org |
| 5-Nitro-1H-benzo[d]imidazole | 7.77 (d, 1H, C7H), 8.11 (d, 1H, C6H), 8.51 (s, 1H, C4H), 8.54 (s, 1H, C2H), 13.01 (s, 1H, NH) | 112.66, 114.96, 117.52, 142.58, 143.01, 146.72 | rsc.org |
| 5-Chloro-1H-benzo[d]imidazole | - | 111.55, 113.01, 118.48, 120.18, 121.96, 143.41 | rsc.org |
This table is for illustrative purposes and chemical shifts can vary based on the solvent and specific derivative.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds within the molecule. For this compound derivatives, characteristic IR absorption bands include:
N-H Stretching: The N-H bond of the imidazole ring typically shows a stretching vibration in the range of 3100-3500 cm⁻¹. For example, 2-ethyl-1H-benzo[d]imidazole exhibits an N-H stretch at 3192 cm⁻¹. rsc.org
C=N Stretching: The stretching vibration of the C=N bond in the imidazole ring is usually observed in the region of 1610-1680 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range.
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
The IR spectrum of the parent 1H-benzimidazole shows characteristic absorptions that can be compared with its derivatives to identify newly introduced functional groups. nist.gov
Table 2: Characteristic IR Absorption Frequencies for Benzimidazole Derivatives
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| N-H (stretch) | 3100 - 3500 | rsc.orgresearchgate.net |
| C-H (aromatic stretch) | 3000 - 3100 | nih.gov |
| C-H (aliphatic stretch) | 2850 - 3000 | nih.gov |
| C=N (stretch) | 1610 - 1680 | |
| C=C (aromatic stretch) | 1450 - 1600 | nih.gov |
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).
For this compound derivatives, the molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. For instance, the mass spectrum of 2-ethyl-1H-benzo[d]imidazole shows a molecular ion peak at m/z 146. rsc.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for benzimidazoles involve cleavage of the substituents on the imidazole and benzene (B151609) rings. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of a compound. nih.gov
Chromatographic Purity and Separation Techniques
Chromatographic methods are essential for the separation, purification, and purity assessment of this compound derivatives. High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture. researchgate.net For this compound derivatives, reversed-phase HPLC (RP-HPLC) is frequently used. researchgate.net
Stationary Phase: A non-polar stationary phase, such as C18-derivatized silica (B1680970), is commonly used.
Mobile Phase: A polar mobile phase, typically a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), is employed. researchgate.net The composition of the mobile phase can be optimized to achieve the desired separation.
Detection: A UV detector is often used for detection, as the aromatic nature of these compounds leads to strong UV absorbance. researchgate.net
The retention time of a compound in HPLC is a characteristic property that can be used for its identification. The purity of a sample can be determined by the presence of a single, sharp peak in the chromatogram.
Thin Layer Chromatography (TLC)
TLC is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. semanticscholar.org
Stationary Phase: A thin layer of an adsorbent material, such as silica gel, is coated onto a solid support like a glass or aluminum plate. ijcrt.org
Mobile Phase: A solvent or a mixture of solvents (the eluent) is allowed to move up the plate by capillary action. semanticscholar.org
Visualization: After development, the separated spots can be visualized under UV light or by using a staining agent. nih.govijcrt.org
The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions. ijcrt.org For benzimidazole derivatives, various solvent systems can be used as the mobile phase, such as mixtures of ethyl acetate (B1210297) and n-hexane or dichloromethane (B109758) and methanol. nih.govsemanticscholar.org
Column Chromatography for Purification
Column chromatography is a fundamental and widely employed technique for the purification of this compound derivatives from reaction mixtures. nih.gov This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For this class of heterocyclic compounds, silica gel (SiO₂) is the most common stationary phase due to its polarity and effectiveness in separating moderately polar molecules. nih.govnih.govsemanticscholar.org
The choice of the mobile phase, or eluent, is critical for achieving successful separation. A mixture of solvents with varying polarities is typically used, and the ratio is optimized to control the elution of the target compound. Common solvent systems include combinations of a non-polar solvent like n-hexane or petroleum ether (PE) with a more polar solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or methanol (MeOH). nih.govnih.govsemanticscholar.org The process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product. nih.govsemanticscholar.org For instance, after synthesis, the crude product is often dissolved in a minimum amount of solvent, adsorbed onto the silica gel, and purified by eluting with a gradient or isocratic solvent system. nih.govsemanticscholar.org
The following table summarizes typical conditions used for the column chromatographic purification of related benzimidazole structures, which are directly applicable to the this compound scaffold.
| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |
|---|---|---|---|
| Substituted Benzimidazole | Silica Gel | Ethyl acetate / n-hexane (1:9) | nih.gov |
| 2-Alkynyl-1-tertbutoxycarbonylbenzimidazole | Silica Gel | Petroleum Ether (PE) / Ethyl Acetate (EtOAc) (9.8:0.2) | nih.gov |
| 2-(3-Nitrophenylethynyl)-1-tertbutoxycarbonylbenzimidazole | Silica Gel | PE / EtOAc (9.6:0.4) | nih.gov |
| Substituted Benzimidazole Phenolic Derivative | Silica Gel (70-200 nm) | Dichloromethane / Hexane (50:50 v/v) | semanticscholar.org |
| 5-(4-Propylpiperazin-1-yl)-2'-(3,4,5-trimethoxyphenyl)-1H,1'H-2,5'-bibenzo[d]imidazole | Silica Gel | Methanol / Dichloromethane (DCM) (10% gradient) | semanticscholar.org |
X-ray Crystallography for Absolute Stereochemistry and Conformation
Single-crystal X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of this compound derivatives. researchgate.netdntb.gov.ua This powerful technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation. researchgate.net For chiral derivatives, X-ray analysis of a single crystal allows for the assignment of the absolute stereochemistry.
The analysis of benzimidazole-containing structures frequently reveals that the fused benzimidazole core is nearly planar. researchgate.netnih.gov X-ray diffraction data also elucidates the spatial orientation of substituent groups relative to this core. For example, in studies of 1,2-diphenyl-1H-benzimidazole, the benzimidazole unit was found to be almost planar, with the adjacent phenyl rings forming significant dihedral angles with this plane. nih.gov Furthermore, this method is invaluable for identifying and characterizing non-covalent interactions, such as intramolecular and intermolecular hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal lattice and influence the material's bulk properties. researchgate.netnih.gov
The table below presents representative crystal data for a related benzimidazole derivative, illustrating the type of information obtained from an X-ray crystallographic study.
| Parameter | Value | Compound |
|---|---|---|
| Chemical Formula | C₁₉H₁₄N₂ | 1,2-Diphenyl-1H-benzimidazole nih.gov |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.1878 (3) | |
| b (Å) | 16.6399 (4) | |
| c (Å) | 17.4959 (5) | |
| β (°) | 106.205 (3) | |
| Volume (ų) | 2848.13 (14) |
Elemental Analysis for Compound Composition
Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of a this compound derivative. This method provides experimental validation of a compound's empirical formula. umich.edu The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within a ±0.4% margin, serves as strong evidence for the purity and elemental composition of the synthesized compound. nih.gov
This analysis is routinely performed after a new compound has been synthesized and purified. For example, in the synthesis of 2-(4-Nitrophenyl)-1H-benzimidazole, elemental analysis was used to confirm its composition after cyclization of the precursor. nih.gov The results confirmed that the synthesized molecule had the expected elemental makeup, supporting the successful formation of the target structure.
The following table provides an example of elemental analysis data for a related benzimidazole derivative.
| Element | Calculated (%) | Found (%) | Compound |
|---|---|---|---|
| Carbon (C) | 63.12 | 63.05 | 2-(4-Nitrophenyl)-1H-benzimidazole (C₁₃H₉N₃O₂) nih.gov |
| Hydrogen (H) | 4.88 | 4.76 | |
| Nitrogen (N) | 18.05 | 18.12 |
Future Perspectives and Research Directions for 1h Imidazo 1,5 a Benzimidazole Derivatives
Development of Novel and Sustainable Synthetic Routes
The creation of efficient and environmentally friendly methods for synthesizing complex molecules is a cornerstone of modern chemistry. For 1H-imidazo[1,5-a]benzimidazole and related structures, future research is focused on developing novel synthetic pathways that are both high-yielding and sustainable.
Key areas of development include:
Multi-component Reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer an efficient and atom-economical approach. The use of microwave heating in these reactions can further reduce reaction times and improve yields. researchgate.net
Green Catalysis: The use of environmentally benign catalysts, such as nano-catalysts like zinc oxide nanoparticles (ZnO-NPs), is a promising strategy. nih.gov These catalysts can be recycled and often lead to higher yields in shorter reaction times compared to traditional methods. nih.gov
Novel Cyclization Strategies: Researchers are exploring new ways to construct the fused ring system. For instance, a silver carbonate/trifluoroacetic acid-catalyzed intramolecular oxacyclization has been successfully used to create related benzo researchgate.netmdpi.comimidazo[1,2-c] acs.orgnih.govoxazin-1-one derivatives with high regioselectivity. nih.gov
Metal-Free Pathways: The development of synthetic routes that avoid the use of heavy metals is a significant goal for sustainable chemistry. Metal-free C–H cycloamination has been used to synthesize related benzimidazole (B57391) scaffolds. rsc.org
Exploration of Underexplored Pharmacological Activities
While benzimidazole derivatives, the core of this compound, are known for a wide range of biological activities, there remains significant potential to uncover new therapeutic applications. nih.gov
Future research will likely focus on:
Antiviral Properties: Given that some benzimidazole derivatives have shown activity against HIV, further investigation into the antiviral potential of this compound derivatives against a broader range of viruses is warranted. nih.govnih.gov
Anti-inflammatory and Analgesic Effects: Benzimidazoles can inhibit cyclooxygenases (COXs), key enzymes in the inflammatory process. nih.gov Exploring the potential of this compound derivatives as novel anti-inflammatory and pain-relieving agents is a promising avenue.
Antiparasitic and Antifungal Activity: The benzimidazole scaffold is present in several anti-parasitic and antifungal drugs. nih.gov Screening this compound derivatives against various parasitic and fungal strains could lead to the discovery of new and more effective treatments. nih.gov
Corrosion Inhibition: The molecular structure of benzimidazoles, rich in π-electrons and nitrogen atoms, gives them a high affinity for metal surfaces, making them potential corrosion inhibitors. researchgate.net
Rational Design of Highly Potent and Selective Agents with Improved Efficacy
The targeted design of molecules to interact specifically with biological targets is a key strategy in modern drug discovery. For this compound derivatives, this involves a deep understanding of their structure-activity relationships (SAR).
Key approaches include:
Structure-Based Drug Design: Using crystal structures of target proteins, researchers can design molecules that fit precisely into the active site. This approach has been used to develop selective inhibitors of phosphoinositide 3-kinase (PI3K) α, an important cancer target. nih.gov
Scaffold Hopping and Hybridization: Combining structural features from different known active compounds can lead to novel molecules with improved properties. This strategy has been used to create potent BCR-ABL kinase inhibitors for chronic myeloid leukemia. rsc.orgnih.gov
Computational Modeling: Molecular docking and other in silico studies can predict how a molecule will bind to its target, helping to prioritize which compounds to synthesize and test. nih.govnih.govrsc.org These computational methods can also help in understanding the mechanism of action at a molecular level. rsc.org
Targeting Specific Isoforms and Mutants: Designing inhibitors that are selective for a particular enzyme isoform or a mutated form that confers drug resistance is a major goal. For example, researchers have designed benzimidazole derivatives that are potent against FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants in acute myeloid leukemia. tandfonline.com
Addressing Challenges in Drug Discovery and Development
The path from a promising compound to an approved drug is fraught with challenges. For this compound derivatives, key hurdles to overcome include drug resistance and poor bioavailability.
Strategies to address these challenges include:
Overcoming Drug Resistance: The development of resistance to antimicrobial and anticancer drugs is a major global health threat. nih.gov One strategy to combat this is to design compounds that are effective against resistant strains or that work through novel mechanisms of action. For instance, some newly designed benzimidazole derivatives have shown more potent activity against drug-resistant mutants of FLT3. tandfonline.com
Improving Bioavailability: A drug's effectiveness depends on its ability to be absorbed and reach its target in the body. mdpi.com For compounds with poor bioavailability, strategies such as structural modifications to optimize physicochemical properties can be employed. mdpi.com In silico ADME (absorption, distribution, metabolism, and excretion) predictions can help identify potential bioavailability issues early in the drug discovery process. nih.gov
Enhancing Selectivity: Minimizing off-target effects is crucial for drug safety. Rational design approaches can be used to improve the selectivity of compounds for their intended target, thereby reducing the potential for side effects. The discovery of selective GABAA α5 inverse agonists from an imidazo[1,5-a] researchgate.netacs.orgresearchgate.net-triazolo[1,5-d] researchgate.netacs.orgbenzodiazepine scaffold highlights the potential for developing highly selective CNS-acting medicines. researchgate.net
Q & A
Q. How do intermolecular interactions affect the photophysical properties of benzimidazole derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
